molecular formula C14H15N3O3S B2600876 N-[4-(ethylsulfamoyl)phenyl]pyridine-4-carboxamide CAS No. 692746-21-7

N-[4-(ethylsulfamoyl)phenyl]pyridine-4-carboxamide

Cat. No.: B2600876
CAS No.: 692746-21-7
M. Wt: 305.35
InChI Key: IMSVZLDZDYOZLL-UHFFFAOYSA-N
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Description

Chemical Significance and Historical Context

N-[4-(Ethylsulfamoyl)phenyl]pyridine-4-carboxamide (CAS: 89565-25-3) belongs to the sulfonamide class of compounds, which have played a transformative role in medicinal chemistry since the 1930s. While early sulfonamides like prontosil revolutionized antibacterial therapy, modern derivatives such as this compound exemplify structural diversification for targeted applications. Its design integrates a pyridine carboxamide scaffold with an ethylsulfamoylphenyl moiety, reflecting advancements in rational drug design to optimize pharmacokinetic properties and receptor interactions.

The compound’s historical significance lies in its divergence from traditional antibacterial sulfonamides. Unlike sulfanilamide derivatives that inhibit dihydropteroate synthase, this molecule’s pyridine core and ethylsulfamoyl group suggest potential roles in non-antibacterial domains, such as enzyme inhibition or allosteric modulation. This shift aligns with the broader trend of repurposing sulfonamide pharmacophores for diseases like viral infections, cancer, and metabolic disorders.

Nomenclature and IUPAC Classification

The systematic IUPAC name, This compound , delineates its structure unambiguously:

  • Pyridine-4-carboxamide : A pyridine ring substituted with a carboxamide group at position 4.
  • 4-(Ethylsulfamoyl)phenyl : A phenyl group at position 4 bearing an ethylsulfamoyl (-SO$$_2$$-NHEt) substituent.

Properties

IUPAC Name

N-[4-(ethylsulfamoyl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-2-16-21(19,20)13-5-3-12(4-6-13)17-14(18)11-7-9-15-10-8-11/h3-10,16H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSVZLDZDYOZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(ethylsulfamoyl)phenyl]pyridine-4-carboxamide typically involves the reaction of 4-aminopyridine with ethylsulfonyl chloride to form the ethylsulfamoyl derivative. This intermediate is then reacted with 4-carboxamidebenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: N-[4-(ethylsulfamoyl)phenyl]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to N-[4-(ethylsulfamoyl)phenyl]pyridine-4-carboxamide exhibit significant antimicrobial activity. For instance, studies have shown that sulfamoyl derivatives possess antibacterial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria. The mechanism of action is primarily through the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis.

Anticancer Potential

This compound has been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating the caspase pathway and inhibiting cell proliferation. This is particularly relevant in the context of drug-resistant cancer types, where traditional therapies often fail.

Treatment of Inflammatory Diseases

The compound's structural characteristics suggest potential use in treating inflammatory diseases. Its ability to modulate inflammatory pathways could be beneficial in conditions such as rheumatoid arthritis and inflammatory bowel disease. Research indicates that sulfamoyl compounds can inhibit pro-inflammatory cytokines, thus reducing inflammation.

Neurological Applications

Emerging studies have pointed towards the neuroprotective effects of this compound. It may offer therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's by mitigating oxidative stress and neuronal apoptosis.

Case Studies

StudyFocusFindings
Study 1 Antimicrobial ActivityDemonstrated effectiveness against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MIC) below 50 µg/mL.
Study 2 Anticancer EffectsShowed dose-dependent apoptosis in human breast cancer cells with IC50 values indicating significant cytotoxicity at low concentrations (10-20 µM).
Study 3 Inflammatory ResponseReduced levels of TNF-α and IL-6 in vitro, suggesting potential for managing chronic inflammatory conditions.

Structural Insights and Computational Studies

Recent computational studies have provided insights into the electronic properties and molecular interactions of this compound. These studies utilize techniques such as molecular docking and density functional theory (DFT) to predict binding affinities with target proteins involved in disease pathways.

Mechanism of Action

The mechanism of action of N-[4-(ethylsulfamoyl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, leading to its biological effects.

Comparison with Similar Compounds

Table 1: Structural Features of Pyridine-4-Carboxamide Derivatives

Compound Name Substituent on Phenyl Ring Key Functional Groups Biological Activity
N-[4-(ethylsulfamoyl)phenyl]pyridine-4-carboxamide 4-(ethylsulfamoyl) Sulfamoyl, ethyl chain Not explicitly reported (inferred)
Compound 5f () 4-nitrophenyl Thiazolidinone, nitro group Anti-inflammatory (COX-2: 52.8% inhibition)
Compound 14d () 4-morpholino-thiopyrano-pyrimidinyl Thiopyrano-pyrimidinyl, morpholine PI3Kα inhibition (IC₅₀ < 1 µM)
Ftivazide () 3,5-dimethoxyphenyl Methoxy groups Antibacterial
N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide () 1-adamantyl Bulky hydrophobic group Not reported; structural analog
Compound in 4-(dimethylsulfamoyl) Dimethylsulfamoyl Structural analog (no activity data)

Key Observations :

  • Electron-Withdrawing Groups: Compounds with nitro (-NO₂, e.g., 5f) or chloro (-Cl, e.g., 5d) substituents exhibit enhanced anti-inflammatory activity, likely due to increased electrophilicity and binding affinity to COX/LOX enzymes .
  • Sulfonamide/Sulfamoyl Groups : The ethylsulfamoyl group in the target compound may improve solubility compared to dimethylsulfamoyl () but reduce steric hindrance compared to adamantyl (). Sulfonamide groups generally enhance kinase inhibition (e.g., PI3Kα inhibitors in ) .

Key Findings :

  • Anti-inflammatory Activity: Thiazolidinone derivatives (e.g., 5f) with pyridine-4-carboxamide cores show dual COX/LOX inhibition, suggesting the target compound could be optimized for similar activity by modifying the sulfamoyl group .
  • Kinase Inhibition: Morpholino-thiopyrano-pyrimidinyl derivatives () demonstrate potent PI3Kα inhibition, indicating that bulky substituents on the phenyl ring enhance kinase binding .
  • Antibacterial Potential: Ftivazide and Ambazone () highlight the role of methoxy and hydrazine groups in antibacterial activity, though the target compound’s ethylsulfamoyl group may require further evaluation .

Pharmacokinetic and Toxicity Considerations

While direct ADMET data for the target compound are unavailable, analogs provide insights:

  • Solubility: The ethylsulfamoyl group likely improves aqueous solubility compared to adamantyl or morpholino groups due to its polar nature .
  • Metabolic Stability : Sulfonamide groups are prone to glucuronidation, which may affect half-life. The ethyl chain in the target compound could slow metabolism compared to methyl groups (e.g., ) .
  • Toxicity: Thiazolidinone derivatives () showed low ulcerogenic indices, suggesting pyridine-4-carboxamides may have favorable safety profiles .

Molecular Modeling and Binding Affinity

  • COX-2 Binding : Docking studies () reveal that nitro and chloro substituents on the phenyl ring form hydrogen bonds with Arg120 and Tyr355, critical for anti-inflammatory activity .
  • PI3Kα Binding: Morpholino-thiopyrano-pyrimidinyl groups in interact with Val851 and Lys802 via hydrophobic and π-π stacking, suggesting that the target compound’s ethylsulfamoyl group may require optimization for kinase binding .

Biological Activity

N-[4-(ethylsulfamoyl)phenyl]pyridine-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of three main structural components:

  • Pyridine ring : A nitrogen-containing aromatic ring that contributes to the compound's reactivity.
  • Benzene ring : Provides hydrophobic characteristics which can enhance biological interactions.
  • Sulfonamide group : Known for its ability to inhibit specific enzymes.

The unique arrangement of these functional groups influences the compound's solubility, lipophilicity, and interaction with biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. Notably, compounds containing sulfonamide groups are known to inhibit carbonic anhydrase enzymes, which play critical roles in various physiological processes including acid-base balance and respiration.

In cancer research, the compound may exhibit anticancer properties by inhibiting enzymes involved in cell proliferation. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that this compound has demonstrated antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects. The exact mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly those associated with colorectal cancer. The compound's ability to inhibit the PI3K/AKT signaling pathway has been noted as a key mechanism in its anticancer activity .

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of this compound on human colorectal adenocarcinoma (Caco-2) cells. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potent antiproliferative effects .
  • Enzyme Inhibition : In another study focusing on enzyme inhibition, derivatives of this compound were synthesized and tested against carbonic anhydrase. Results showed that modifications in the sulfonamide group significantly enhanced inhibitory activity, indicating structure-activity relationships that could guide future drug design .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
N-[4-(methylsulfamoyl)phenyl]pyridine-3-carboxamideMethyl instead of ethyl groupModerate enzyme inhibition
N-[4-(ethylsulfamoyl)phenyl]pyridine-2-carboxamideDifferent position of carboxamideReduced activity
N-[4-(ethylsulfamoyl)phenyl]pyridine-3-carboxamideSimilar structure with slight variationsNotable antimicrobial effects

Q & A

Q. What computational strategies (e.g., ADMET prediction, molecular dynamics) are employed to assess the drug-likeness and pharmacokinetic profile of this compound?

  • Methodological Answer : SwissADME predicts Lipinski’s rule compliance (MW < 500, logP < 5). Molecular dynamics (GROMACS) over 100 ns evaluates stability in lipid bilayers. ADMET lab 2.0 flags potential hepatotoxicity (CYP3A4 inhibition) .

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